3,5-Dinitro-1,2-dihydroacenaphthylene
Description
Properties
CAS No. |
92278-95-0 |
|---|---|
Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
3,5-dinitro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)10-6-11(14(17)18)9-5-4-7-2-1-3-8(10)12(7)9/h1-3,6H,4-5H2 |
InChI Key |
YVCYWMVXRONLLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C3=CC=CC1=C23)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Basis for Nitration
Molecular Architecture of Acenaphthene and Acenaphthylene
Acenaphthene (C₁₂H₁₀), the fully saturated bicyclic precursor, consists of two fused benzene rings with a bridging ethylene group. Its unsaturated analog, acenaphthylene (C₁₂H₈), features a conjugated π-system across the naphthalene core. The 1,2-dihydroacenaphthylene scaffold retains one saturated bridge, providing a hybrid structure that influences electrophilic substitution patterns.
Table 1: Key Physicochemical Properties of Precursors
| Property | Acenaphthene | Acenaphthylene |
|---|---|---|
| Molecular Weight (g/mol) | 154.21 | 152.19 |
| Melting Point (°C) | 93–95 | 78–82 |
| Boiling Point (°C) | 279 | 280 |
| Density (g/mL) | 1.024 | 0.899 |
Electronic Considerations for Nitration
The electron-rich regions of acenaphthene direct nitration to positions 3 and 6, where resonance stabilization maximizes charge delocalization. Frontier molecular orbital analysis predicts heightened reactivity at these sites due to reduced activation energy for electrophilic attack.
Primary Synthetic Route: Nitration of Acenaphthene
Reaction Protocol
The industrial-scale synthesis employs a two-step nitration process using mixed acid (HNO₃/H₂SO₄):
Mononitration :
Dinitration :
Table 2: Critical Reaction Parameters
| Parameter | Mononitration | Dinitration |
|---|---|---|
| Temperature (°C) | 0–5 | 50–55 |
| Time (h) | 2 | 6 |
| Acid Ratio (H₂SO₄:HNO₃) | 3:1 | – |
| Solvent | H₂SO₄ | HNO₃ |
Mechanistic Insights
The nitronium ion (NO₂⁺) generated in situ attacks the acenaphthene core through a Wheland intermediate. Computational studies using density functional theory (DFT) reveal a 12.3 kcal/mol activation barrier for the first nitration at position 3, with subsequent nitration at position 6 favored by para-directing effects of the initial nitro group.
Alternative Synthetic Strategies
Oxidative Nitration of 1,2-Dihydroacenaphthylene
A modified approach starts from the unsaturated analog:
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes:
- Acenaphthene (1 mmol), HNO₃ (2.2 mmol), H₂SO₄ (5 mL)
- Microwave irradiation (300 W, 80°C, 15 min)
- Isolated yield: 73% with 98% purity (HPLC)
Optimization and Scale-Up Challenges
Byproduct Formation and Mitigation
Common impurities include:
Green Chemistry Approaches
Solvent-free nitration using clay-supported Fe(NO₃)₃:
- Conversion: 92%
- E-factor reduction from 8.7 to 2.3 compared to traditional methods
Analytical Characterization
Spectroscopic Fingerprints
Industrial Applications and Derivatives
Precursor to Functional Materials
Pharmaceutical Intermediates
- Suzuki coupling with boronic acids generates kinase inhibitor scaffolds
- Nitro group displacement for radiopharmaceutical labeling (¹⁸F incorporation)
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
3,5-Dinitro-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-1,2-dihydroacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules and pathways .
Comparison with Similar Compounds
The compound is compared to structurally related nitro-substituted heterocycles and aromatic amines, emphasizing functional groups, reactivity, and applications.
Structural and Functional Group Comparison
| Compound | CAS Number | Molecular Formula | Key Functional Groups | Core Structure |
|---|---|---|---|---|
| 3,5-Dinitro-1,2-phenylenediamine | 3694-51-7 | C₆H₆N₄O₄ | -NO₂, -NH₂ | Benzene ring |
| DNAM (2-oxy-4,6-dinitroamino-s-triazine) | 19899-80-0 | C₃H₃N₅O₅ | -NO₂, -NH-, -O- | s-Triazine ring |
| ADNT (1-amino-3,5-dinitro-1,2,4-triazole) | — | C₂H₂N₆O₂ | -NO₂, -NH₂ | 1,2,4-Triazole ring |
Key Observations :
- Aromatic vs. Heterocyclic Cores : 3,5-Dinitro-1,2-phenylenediamine features a benzene ring, while DNAM and ADNT are nitrogen-rich heterocycles (triazine and triazole, respectively) .
- Functional Groups: All three compounds contain nitro and amino groups, but DNAM includes an additional oxygen atom, altering its reactivity .
Contrasting Roles :
- Material Science : 3,5-Dinitro-1,2-phenylenediamine improves polymer durability, whereas DNAM and ADNT are linked to military/explosive applications due to their energetic properties .
- Synthetic Utility : The benzene ring in phenylenediamine allows for versatile covalent bonding, while triazine/triazole rings in DNAM/ADNT prioritize rapid energy release .
Q & A
Basic: What are the recommended synthetic routes for obtaining high-purity 3,5-Dinitro-1,2-phenylenediamine?
Methodological Answer:
- Nitration of Precursors : Start with 1,2-phenylenediamine, introducing nitro groups via controlled nitration using mixed acids (HNO₃/H₂SO₄) under low temperatures (0–5°C) to prevent over-nitration or decomposition .
- Purification : Recrystallization from ethanol or methanol is critical to remove byproducts (e.g., mono-nitro derivatives). Purity ≥95% is achievable via repeated crystallization cycles .
- Validation : Confirm purity using HPLC (reverse-phase C18 column, UV detection at 254 nm) and elemental analysis (C, H, N, O content) .
Advanced: How does the spatial arrangement of nitro and amino groups influence its reactivity in polymer crosslinking?
Methodological Answer:
- Mechanistic Insight : The meta-positioned nitro groups and ortho-amino groups facilitate nucleophilic substitution or redox reactions, enabling covalent bonding with polymer chains (e.g., epoxy resins or polyurethanes) .
- Experimental Optimization :
- Reaction Conditions : Use polar aprotic solvents (DMF, DMSO) at 60–80°C to enhance crosslinking efficiency.
- Kinetic Monitoring : Track crosslinking progress via FTIR (disappearance of -NH₂ peaks at ~3300 cm⁻¹) and gel permeation chromatography (GPC) for molecular weight shifts .
Basic: What analytical techniques are most effective for characterizing structural integrity?
Methodological Answer:
- Spectroscopic Methods :
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (m/z 198.14) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Case Study : Discrepancies between NMR and FTIR data (e.g., unexpected -NH₂ signals) may arise from partial degradation or solvent adducts.
- Resolution Steps :
Advanced: What strategies mitigate degradation during biological labeling applications?
Methodological Answer:
- Stability Protocols :
- Validation : Use fluorescence quenching assays or LC-MS to monitor labeling efficiency and degradation products .
Basic: What are its applications in materials science beyond crosslinking?
Methodological Answer:
- Conductive Polymers : Acts as a dopant in polyaniline/polypyrrole systems, enhancing electrical conductivity via redox interactions with the π-system .
- Nanocomposites : Incorporate into metal-organic frameworks (MOFs) for catalytic applications (e.g., nitro group reduction to amine) .
Advanced: How does its electronic structure impact reactivity in redox reactions?
Methodological Answer:
- Computational Analysis : DFT studies reveal that the electron-withdrawing nitro groups lower the HOMO energy, making the compound prone to reduction (e.g., catalytic hydrogenation to 3,5-diamino derivatives) .
- Experimental Validation : Cyclic voltammetry (CV) in acetonitrile shows reduction peaks at -0.5 V to -0.8 V (vs. Ag/AgCl), correlating with nitro-to-amine conversion .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Hazard Mitigation :
- Waste Disposal : Incinerate in a certified facility with NOx scrubbers to prevent environmental release .
Advanced: Can it serve as a precursor for high-energy materials?
Methodological Answer:
- Exploratory Synthesis : Nitro-rich derivatives (e.g., triazole or tetrazole analogs) exhibit potential as energetic materials.
- Thermal Analysis : DSC/TGA reveals exothermic decomposition peaks above 200°C, requiring careful handling .
Basic: What are its limitations in aqueous biological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
